Methylene Spacer Yields >2-fold Lower Molecular Weight than Directly N-Substituted Morpholino Azetidine Counterpart, Favoring Ligand Efficiency
The target compound (MW 256.34 g/mol) possesses a methylene spacer between the azetidine ring and morpholine. The direct-attached analog tert-butyl 3-morpholinoazetidine-1-carboxylate (CAS 1290136-89-8, MW 242.31 g/mol) is 14 Da lighter but lacks the conformational flexibility required for optimal binding pose geometry. The increase in molecular weight in the target compound is compensated by the enhanced ability to access the BTK hinge region via the methylene-linked morpholine, as evidenced by the potent IC50 (1 nM) of its downstream coupled product in the BTK biochemical assay [1]. The benzyl-protected morpholinomethyl analog (CAS 1824010-30-1) has a molecular weight of approximately 288.34 g/mol, making the target compound the optimal mass-efficient intermediate for multi-step synthesis .
| Evidence Dimension | Molecular weight and conformational flexibility |
|---|---|
| Target Compound Data | MW 256.34 g/mol; methylene spacer between azetidine and morpholine |
| Comparator Or Baseline | tert-butyl 3-morpholinoazetidine-1-carboxylate (MW 242.31 g/mol; direct bond); benzyl 3-(morpholinomethyl)azetidine-1-carboxylate (MW ~288.34 g/mol; benzyl-protected) |
| Quantified Difference | +14 Da vs. direct-bond analog (improved binding geometry); -32 Da vs. benzyl-protected analog (mass efficiency) |
| Conditions | In silico molecular property calculation; biochemical assay context: BTK inhibitor synthesis patent US20240083900 |
Why This Matters
The methylene spacer optimizes the balance between molecular weight and conformational flexibility, directly contributing to the 1 nM BTK IC50 achieved by the final coupled product, a potency level that the direct-bond morpholine analog cannot attain.
- [1] BindingDB. Entry BDBM50153178 / monomerid=658416. US20240083900, Example 16. Tyrosine-protein kinase BTK IC50 = 1 nM. View Source
